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molecular formula C9H12ClNO2 B1388930 (2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride CAS No. 90609-93-1

(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride

Cat. No. B1388930
M. Wt: 201.65 g/mol
InChI Key: MYAMRGRIEXIPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349847B2

Procedure details

242.0 g of Methanolic ammonia [as 100% w/w by chemical assay] [Note: as chemical assay: 23.0% w/w, volume 1350.0 ml] and 30.0 g (0.183 mol) of 1,4-benzodioxan-6-carboxaldehyde were charged into a 2.0 L 4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 20-30° C. Stirred the mass for 20-30 min at 20-30° C. After dissolution is clear. Reaction mass was charged into a 2.0 L hydrogenator kettle at 20-30° C. 30.0 g of Raney Nickel (with Methanol dried) was charged under nitrogen atmosphere. Kettle was fitted to the hydrogenator. Nitrogen atmosphere was removed in Hydrogenator kettle with hydrogen gas by slowly flushing. Hydrogen gas was feeded upto 50-55 psi in hydrogenation kettle under oscillation. Maintained the hydrogen gas pressure (50-55 psi) till the hydrogen gas consumption is stopped. Reaction mass temperature was raised to 40-45° C. After hydrogen gas consumption is stooped at 45-50° C. Reaction mass temperature was cooled to 25-30° C. Maintained the hydrogen gas pressure at 50-55 psi for till the hydrogen gas consumption is stopped (about 90-120 min) Raney nickel was filtered through hyflow bed under nitrogen atmosphere. Raney Nickel was washed with 300.0 ml of methanol under nitrogen atmosphere. Filterate was collected into a flask. Methanol was distilled completely under vacuum at mass temperature not crossing 55° C. Mass temperature was cooled to 40-45° C. and release the vacuum. 50.0 ml of isopropyl alcohol was added. Reaction mass pH was adjusted to 0.5±0.25 with IPA HCl. Maintained the mass temperature at 25-30° C. for 60-90 min under stirring. Solid was filtered and solid was washed with 20.0 ml of isopropyl alcohol. Compound was dried under vacuum at 40±5° C. Dry compound weight: 31.0 g (yield: 84.1%).
Quantity
1350 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[O:2]1[C:7]2[CH:8]=[CH:9][C:10](C=O)=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1.[H][H].[CH3:16]C(O)C.[ClH:20]>[Ni]>[ClH:20].[O:2]1[C:7]2[CH:8]=[CH:9][C:10]([NH:1][CH3:16])=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
1350 mL
Type
reactant
Smiles
N
Name
Quantity
30 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Name
4
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O.Cl
Step Four
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
Stirred the mass for 20-30 min at 20-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connect to a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
at 20-30° C
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
CUSTOM
Type
CUSTOM
Details
Reaction mass
ADDITION
Type
ADDITION
Details
was charged into a 2.0 L hydrogenator kettle at 20-30° C
CUSTOM
Type
CUSTOM
Details
Kettle was fitted to the hydrogenator
CUSTOM
Type
CUSTOM
Details
Nitrogen atmosphere was removed in Hydrogenator kettle with hydrogen gas
CUSTOM
Type
CUSTOM
Details
by slowly flushing
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the hydrogen gas pressure (50-55 psi)
CUSTOM
Type
CUSTOM
Details
till the hydrogen gas consumption
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 40-45° C
CUSTOM
Type
CUSTOM
Details
After hydrogen gas consumption
CUSTOM
Type
CUSTOM
Details
is stooped at 45-50° C
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C
CUSTOM
Type
CUSTOM
Details
for till the hydrogen gas consumption
CUSTOM
Type
CUSTOM
Details
(about 90-120 min) Raney nickel
Duration
105 (± 15) min
FILTRATION
Type
FILTRATION
Details
was filtered through hyflow bed under nitrogen atmosphere
WASH
Type
WASH
Details
Raney Nickel was washed with 300.0 ml of methanol under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
Filterate was collected into a flask
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled completely under vacuum at mass temperature not
CUSTOM
Type
CUSTOM
Details
crossing 55° C
TEMPERATURE
Type
TEMPERATURE
Details
Mass temperature was cooled to 40-45° C.
ADDITION
Type
ADDITION
Details
50.0 ml of isopropyl alcohol was added
CUSTOM
Type
CUSTOM
Details
Reaction mass pH
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 60-90 min
Duration
75 (± 15) min
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
Solid was filtered
WASH
Type
WASH
Details
solid was washed with 20.0 ml of isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
Compound was dried under vacuum at 40±5° C

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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